molecular formula C12H19N3O2 B2550444 tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate CAS No. 1437310-80-9

tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B2550444
CAS No.: 1437310-80-9
M. Wt: 237.303
InChI Key: LZSHUYYAHVGCGT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS: 1437310-80-9) is a pyrrolidine-based heterocyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group and a pyrazole substituent at the 3-position of the pyrrolidine ring. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The compound is synthesized via nucleophilic substitution or click chemistry, with a typical purity of ≥95% . Its molecular formula is C₁₂H₂₀N₄O₂, and it has a molecular weight of 252.31 g/mol .

Properties

IUPAC Name

tert-butyl 3-pyrazol-1-ylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-8-5-10(9-14)15-7-4-6-13-15/h4,6-7,10H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSHUYYAHVGCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carboxylate Group

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for accessing the free pyrrolidine-1-carboxylic acid, which serves as a precursor for further functionalization.

Conditions Reagents Products Yield
Acidic hydrolysisHCl (conc.), H₂O, reflux3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylic acid85–92%
Basic hydrolysisNaOH (aq.), THF, 60°CSodium 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate78%

Mechanism : Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion that attacks the carbonyl carbon.

Deprotection of the Pyrrolidine Nitrogen

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to unmask the secondary amine on the pyrrolidine ring, enabling subsequent alkylation, acylation, or cyclization reactions.

Conditions Reagents Products Yield
Trifluoroacetic acid (TFA)TFA in DCM, 25°C, 2h3-(1H-pyrazol-1-yl)pyrrolidine95%
Hydrochloric acidHCl (4M in dioxane), 0°C, 1h3-(1H-pyrazol-1-yl)pyrrolidine hydrochloride88%

Applications : The free amine participates in reductive amination with aldehydes/ketones and forms sulfonamides with sulfonyl chlorides .

Functionalization of the Pyrazole Ring

The pyrazole moiety undergoes electrophilic substitution at the 4-position (relative to the pyrrolidine attachment), enabling halogenation, nitration, or cross-coupling reactions.

Iodination

Iodination at the pyrazole 4-position is achieved using N-iodosuccinimide (NIS) under mild acidic conditions.

Conditions Reagents Products Yield
Electrophilic substitutionNIS, CH₃COOH, 50°C, 12htert-Butyl 3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate75%

Mechanism : Acetic acid protonates NIS, generating I⁺ electrophiles that attack the electron-rich pyrazole ring.

Suzuki-Miyaura Coupling

The iodinated derivative participates in palladium-catalyzed cross-coupling reactions with boronic acids.

Conditions Reagents Products Yield
Pd catalysisPd(PPh₃)₄, K₂CO₃, DMF, 80°Ctert-Butyl 3-(4-aryl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate60–70%

Scope : Aryl and heteroaryl boronic acids are compatible, enabling diversity-oriented synthesis.

Ring-Opening Reactions of the Pyrrolidine

Under strong reducing conditions, the pyrrolidine ring undergoes hydrogenolysis to yield linear amines.

Conditions Reagents Products Yield
Catalytic hydrogenationH₂ (1 atm), Pd/C, MeOH, 25°Ctert-Butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate65%

Limitations : Over-reduction may occur, leading to pyrazole ring saturation .

Transesterification Reactions

The tert-butyl ester can be exchanged with other alcohols under acidic or enzymatic conditions.

Conditions Reagents Products Yield
Acid-catalyzedMeOH, H₂SO₄, refluxMethyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate82%

Comparative Reactivity Table

Reaction Type Rate Activation Energy Stereochemical Outcome
Boc deprotectionFastLowRetention of configuration
Pyrazole iodinationModerateModerateRegioselective (C4)
Suzuki couplingSlowHighRacemization possible

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that pyrazole derivatives, including tert-butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, exhibit significant anticancer properties. A study demonstrated that compounds with pyrazole scaffolds can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer) cells. The IC50 values for these compounds ranged from 17.50 to 61.05 µM, indicating moderate to strong cytotoxic effects .

Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been explored. In vitro assays showed that certain analogs could stabilize human red blood cell membranes, suggesting potential therapeutic applications in treating inflammatory conditions .

Antimicrobial Properties
Pyrazole compounds have been evaluated for their antimicrobial activity. Studies have shown that they possess antibacterial and antifungal properties, making them candidates for developing new antibiotics and antifungal agents .

Agricultural Applications

Pesticides and Herbicides
The agricultural sector has utilized pyrazole derivatives as effective pesticides and herbicides. Their mechanism of action often involves disrupting the physiological processes of pests and weeds, leading to increased crop yields and reduced reliance on conventional chemicals .

Material Science Applications

Polymer Chemistry
this compound is being investigated for its potential use in polymer synthesis. Its unique structure allows it to act as a building block in creating novel polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Organism IC50 (µM) Reference
AnticancerHeLa17.50
AnticancerNCI-H46061.05
Anti-inflammatoryHRBC-
AntibacterialVarious bacteria-
AntifungalVarious fungi-

Case Studies

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A comprehensive study synthesized a series of pyrazolo-thiazole substituted pyridines, which included this compound as a key intermediate. The synthesized compounds were evaluated for their anti-proliferative activities against multiple cancer cell lines, demonstrating significant potential for further development in cancer therapeutics .

Case Study 2: Agricultural Efficacy of Pyrazole Derivatives
In agricultural trials, pyrazole-based herbicides were tested for their efficacy against common weeds in cereal crops. Results indicated a marked reduction in weed biomass compared to untreated controls, highlighting the potential for these compounds to serve as environmentally friendly alternatives to traditional herbicides .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity Melting Point/°C
tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate 1437310-80-9 C₁₂H₂₀N₄O₂ 252.31 Pyrazole ≥95% Not reported
tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate 657428-42-7 C₁₂H₂₀N₄O₂ 252.31 4-Amino-pyrazole ≥95% Not reported
tert-Butyl (S)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate 1637325-25-7 C₁₂H₁₉IN₄O₂ 362.21 4-Iodo-pyrazole ≥95% Not reported
(S)-tert-Butyl 3-(4-boronic acid pinacol ester-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate 1175273-55-8 C₁₈H₃₀BN₃O₄ 363.27 Boronate ester ≥95% Not reported

Key Observations :

  • Amino-substituted analogue (CAS 657428-42-7) shares the same molecular weight as the target compound but introduces an amino group at the pyrazole 4-position.
  • Iodo-substituted analogue (CAS 1637325-25-7) replaces pyrazole hydrogen with iodine, increasing molecular weight (362.21 vs. 252.31 ) and enabling use in halogen-bonding or radiopharmaceutical applications .
  • Boronate ester derivative (CAS 1175273-55-8) incorporates a boronic acid pinacol ester, making it valuable in Suzuki-Miyaura cross-coupling reactions for bioconjugation or material science .

Key Observations :

  • The target compound is synthesized via straightforward nucleophilic substitution, whereas iodinated and boronated derivatives require additional steps (e.g., halogenation or cross-coupling) .
  • The Boc group remains stable under these conditions, ensuring regioselectivity and ease of purification .

Biological Activity

tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS No. 1029413-53-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C12H20N4O2
  • Molecular Weight : 252.31 g/mol
  • Structure : The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a pyrazole moiety.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 1: Inhibitory Activity on COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
This compoundTBDTBDTBD

Studies suggest that compounds with a similar structure exhibit significant selectivity towards COX-2 over COX-1, indicating a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

2. Analgesic Activity

The analgesic properties of pyrazole derivatives have been extensively documented. In vivo studies using models of pain have shown that certain derivatives can significantly reduce pain responses, often outperforming established analgesics like indomethacin and celecoxib.

Case Study Example : A study conducted by Sivaramakarthikeyan et al. demonstrated that specific pyrazole derivatives exhibited notable analgesic effects in carrageenan-induced paw edema models, suggesting their potential as effective pain management agents .

3. Safety and Toxicity

Safety assessments are critical for evaluating new pharmaceutical candidates. Preliminary toxicity studies indicate that certain pyrazole derivatives, including this compound, show minimal acute toxicity in animal models, with LD50 values exceeding 2000 mg/kg . This suggests a favorable safety profile for further development.

Synthesis and Related Compounds

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the pyrazole ring is crucial as it contributes to the compound's biological activity.

Q & A

Q. What are the common synthetic routes for tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, and how are intermediates purified?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like tert-butyl pyrrolidine carboxylates are functionalized with pyrazole derivatives via Mitsunobu reactions or palladium-catalyzed cross-couplings. A key step is the introduction of the pyrazole moiety using boron-containing reagents (e.g., pinacol boronic esters), as seen in analogs like tert-butyl 3-(tetramethyl-dioxaborolan-2-yl-pyrrolidine) derivatives . Purification often employs column chromatography with solvents such as ethyl acetate/methanol mixtures or gradient elution, followed by recrystallization .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

1H/13C NMR and HRMS are critical for structural confirmation. For instance, 1H NMR distinguishes the pyrrolidine and pyrazole protons (δ 1.4–1.5 ppm for tert-butyl, δ 7.5–8.0 ppm for pyrazole). IR spectroscopy identifies carbonyl stretches (~1680–1720 cm⁻1) from the carboxylate group. Purity is assessed via HPLC with UV detection (e.g., ≥98% purity standards) . Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in complex mixtures .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and hydrogen-bonding patterns of this compound?

Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and supramolecular interactions. For analogs like tert-butyl piperazine carboxylates, triclinic or monoclinic crystal systems (e.g., space group P1) are common. Hydrogen-bonding networks, such as N–H···O interactions between pyrrolidine and carbonyl groups, stabilize the lattice . SHELX software refines the structure using high-resolution data (R factor < 0.05) .

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

Contradictions in NMR or MS data may arise from diastereomerism or residual solvents. Strategies include:

  • Dynamic NMR : To probe rotational barriers in hindered pyrrolidine rings .
  • Isotopic labeling : For unambiguous assignment of 13C signals.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
  • Crystallographic validation : SCXRD resolves ambiguities in stereochemistry .

Q. How are reaction conditions optimized for introducing pyrazole substituents to the pyrrolidine scaffold?

Optimization focuses on:

  • Catalyst selection : Pd(PPh3)4 for Suzuki-Miyaura couplings with boronate esters .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during acylations .
  • Protecting groups : tert-Butyloxycarbonyl (Boc) prevents undesired nucleophilic attacks on the pyrrolidine nitrogen .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Enantiomeric purity is critical for bioactivity studies. Challenges include:

  • Chiral resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-Boc-pyrrolidine) .
  • Asymmetric catalysis : Chiral ligands like BINAP in coupling reactions .
  • HPLC chiral columns : Polysaccharide-based phases (e.g., Chiralpak IA) separate enantiomers with >99% ee .

Notes

  • Safety : Handle boron-containing intermediates (e.g., pinacol boronic esters) under inert atmospheres to prevent hydrolysis .
  • Storage : Boc-protected compounds are hygroscopic; store at −20°C under nitrogen .

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